3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline
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Description
Chemical compounds like “3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline” are typically characterized by their molecular structure, which includes the types and arrangement of atoms in the molecule .
Synthesis Analysis
The synthesis of complex chemical compounds often involves multiple steps, each requiring specific reactants and conditions . The exact synthesis process for “this compound” is not available in the sources I found.Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances . The specific reactions that “this compound” undergoes are not detailed in the sources I found.Physical and Chemical Properties Analysis
Physical properties include characteristics like color, density, and melting point, while chemical properties describe how a substance reacts with others . The specific physical and chemical properties of “this compound” are not detailed in the sources I found.Mechanism of Action
Target of Action
It contains a component of isoniazid, a well-known antibiotic used to treat mycobacterial infections . Isoniazid primarily targets the mycobacterial ferric KatG catalase-peroxidase .
Mode of Action
Isoniazid, a component of the compound, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex
Biochemical Pathways
Isoniazid is known to interfere with the formation of the mycobacterial cell wall . It must be activated by KatG, a bacterial catalase-peroxidase enzyme in Mycobacterium tuberculosis. KatG catalyzes the formation of the isonicotinic acyl radical, which spontaneously couples with NADH to form the nicotinoyl-NAD adduct .
Pharmacokinetics
It has an elimination half-life of 0.5–1.6h for fast acetylators and 2-5h for slow acetylators . It is primarily excreted in urine .
Result of Action
Isoniazid is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
For example, the pH, temperature, and presence of other substances can affect the stability and efficacy of many drugs .
Safety and Hazards
Properties
IUPAC Name |
N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCWFZIYMSFARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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